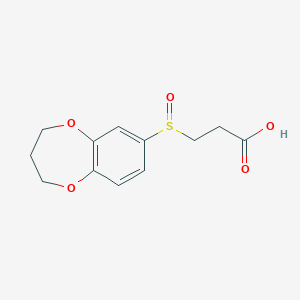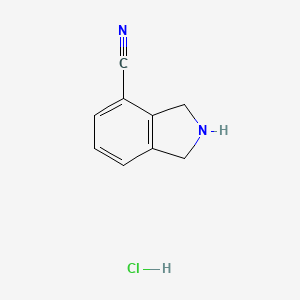
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid, also known as (S)-3,4-dicarboxyphenylglycine (DCPG), is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Compounds of the 3,4-dihydro-2H-1,5-benzodioxepine series, such as 3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid, have been explored due to their interesting biological properties. These compounds are known for their roles as adrenergic stimulants and bronchial dilator activity. Additionally, they have applications in the synthesis of antifungal agents like strobilurins (Damez, Labrosse, Lhoste, & Sinou, 2001).
Chemical Structure and Properties
The crystal structure of derivatives of 3,4-dihydro-2H-1,5-benzodioxepin, such as the one , has been extensively studied. For instance, the conformation of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid was determined using X-ray diffraction methods, revealing a skew (twisted half-chair) conformation (Steward, Hoyes, & Prichard, 1973).
Synthesis Methods
Various synthesis methods have been developed for compounds in the 3,4-dihydro-2H-1,5-benzodioxepine series. These include palladium-catalyzed processes, Thorpe cyclization, and alternative synthesis starting with the condensation of benzene-1,2-diol with ethyl bromoacetate followed by Dieckmann cyclization (Damez et al., 2001).
Applications in Chemistry
Research on 3,4-dihydro-2H-1,5-benzodioxepine derivatives has also focused on their chemical and spectroscopic properties. These studies provide insights into their potential applications in various chemical processes and synthetic methodologies, contributing to a deeper understanding of their reactivity and stability (Rosnati & Marchi, 1962).
Innovative Chemical Reactions
Innovative chemical reactions involving 3,4-dihydro-2H-1,5-benzodioxepine derivatives have been explored, such as the formation and trapping reactions of substituted 2,3-dehydro-1,5-benzodioxepins. These studies highlight the versatility of these compounds in synthetic organic chemistry (Hofmann, Löw, & Haag, 1985).
Propiedades
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfinyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5S/c13-12(14)4-7-18(15)9-2-3-10-11(8-9)17-6-1-5-16-10/h2-3,8H,1,4-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUSHJSTAPECT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)CCC(=O)O)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfinyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[1-Cyclobutylamino-2-phenoxyethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422585.png)

![4-[6-Chloro-5-nitro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1422589.png)
![N'-[1-Amino-1-(3,5-bis-(trifluoromethyl)phenyl)-methylidene]hydrazinecarboxylic acid t-butyl ester](/img/structure/B1422591.png)


![methyl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate](/img/structure/B1422595.png)

![N'-[1-Amino-2-p-tolylethylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422600.png)
![n'-[1-Amino-1-(3-fluoro-4-methylphenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422601.png)

![3,4-Dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B1422605.png)
![[(1E)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-(4-methoxyphenyl)ethyl](2,2,2-trifluoroethyl)amine](/img/structure/B1422606.png)
![N'-[1-Amino-1-(4-(trifluoromethoxy)phenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1422607.png)